molecular formula C11H12NO3S2- B13058466 [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminomethanesulfonate

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminomethanesulfonate

Cat. No.: B13058466
M. Wt: 270.4 g/mol
InChI Key: YZOUNYVLFKORCQ-ZRDIBKRKSA-M
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Description

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminomethanesulfonate is a chemical compound with the molecular formula C11H13NO3S2 It is known for its unique structure, which includes a benzothiopyran ring system and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminomethanesulfonate typically involves the reaction of 6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminomethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonate group to a thiol group.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminomethanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminomethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminomethanesulfonate: shares similarities with other benzothiopyran derivatives and methanesulfonate compounds.

    Frenolicin B: A compound with a similar benzothiopyran structure but different functional groups.

Uniqueness

  • The unique combination of the benzothiopyran ring and methanesulfonate group in this compound provides distinct reactivity and potential applications compared to other similar compounds.

Properties

Molecular Formula

C11H12NO3S2-

Molecular Weight

270.4 g/mol

IUPAC Name

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino]methanesulfonate

InChI

InChI=1S/C11H13NO3S2/c1-8-2-3-11-9(6-8)10(4-5-16-11)12-7-17(13,14)15/h2-3,6H,4-5,7H2,1H3,(H,13,14,15)/p-1/b12-10+

InChI Key

YZOUNYVLFKORCQ-ZRDIBKRKSA-M

Isomeric SMILES

CC1=CC\2=C(C=C1)SCC/C2=N\CS(=O)(=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2=NCS(=O)(=O)[O-]

Origin of Product

United States

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